![molecular formula C11H8F3N3O B1385962 4-{[2-(トリフルオロメチル)ピリミジン-4-イル]オキシ}アニリン CAS No. 871240-11-8](/img/structure/B1385962.png)
4-{[2-(トリフルオロメチル)ピリミジン-4-イル]オキシ}アニリン
概要
説明
“4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a compound that has gained much attention in the scientific community due to its potential applications in various fields. It is a type of trifluoromethyl pyrimidine derivative . These derivatives are known for their unique biological structure and high target specificity .
Synthesis Analysis
The synthesis of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” involves a four-step reaction . The process starts with 3-aminophenol or 4-aminophenol, which is dissolved in acetone and then reacted for 7-8 hours at 25°C . The reaction yields intermediate 4, which is then used to produce the final compound .
Molecular Structure Analysis
The molecular formula of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is C11H8F3N3O. It has a molecular weight of 255.2 g/mol. The structure includes a pyrimidine ring, which is an important lead molecule and an active fragment in the design of biologically active molecules .
Chemical Reactions Analysis
The chemical reactions involving “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” are complex and involve multiple steps . The compound is synthesized through a series of reactions, including the reaction of 3-aminophenol or 4-aminophenol with acetone .
作用機序
The mechanism of action of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline depends on the application. In drug delivery applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to form a prodrug, which is a compound that is inactive until it is metabolized by the body. This prodrug can then be used to deliver a drug to a specific target in the body. In enzyme inhibition applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to inhibit the activity of an enzyme. Finally, in gene regulation applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to regulate the expression of a gene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline depend on the application. In drug delivery applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to deliver a drug to a specific target in the body, which can have a variety of effects on the body. In enzyme inhibition applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to inhibit the activity of an enzyme, which can have a variety of effects on the body. Finally, in gene regulation applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to regulate the expression of a gene, which can have a variety of effects on the body.
実験室実験の利点と制限
The advantages of using 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in lab experiments include its ability to be synthesized from pyrimidine and trifluoromethyl aniline, its solubility in water, alcohol, and other organic solvents, and its versatility in a variety of scientific research applications. The limitations of using 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in lab experiments include its high melting point, which can make it difficult to work with, and its potential to form toxic byproducts.
将来の方向性
The potential future directions for 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline include further research into its use in drug delivery applications, enzyme inhibition applications, and gene regulation applications. Additionally, further research could be conducted into the synthesis of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline from pyrimidine and trifluoromethyl aniline, as well as the synthesis of compounds using 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. Finally, further research could be conducted into the biochemical and physiological effects of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in various applications.
科学的研究の応用
抗真菌剤としての応用
この化合物は、抗真菌剤として有望な結果を示しています。 研究によると、この化合物の誘導体は、Botryosphaeria dothidea、Phompsis sp.、Botrytis cinereal、Colletotrichum gloeosporioides、Pyricutaria oryzae、およびSclerotinia sclerotiorumなどのさまざまな病原体に対して、優れたin vitro抗真菌活性を示すことが示されています 。これらの特性は、特に作物の保護が重要な農業における新しい抗真菌治療法の開発の可能性を示唆しています。
殺虫特性
抗真菌活性に加えて、この化合物は殺虫特性について評価されています。 合成された誘導体は、Mythimna separataやSpodoptera frugiperdaなどの害虫に対して、中程度の殺虫活性を示しています 。これらの活性が一部の市販の殺虫剤よりも低いものの、環境に優しい害虫駆除剤のさらなる最適化と開発の道を開きます。
抗がん剤としての可能性
アミド部分を持つトリフルオロメチルピリミジン誘導体を含む、トリフルオロメチルピリミジン誘導体は、その抗がん活性について研究されています。 一部の化合物は、PC3、K562、Hela、およびA549などの細胞株に対して、ある程度の抗がん活性を示しています 。これらの化合物が抗腫瘍剤として作用する可能性は、より効果的で毒性の低いがん治療法の継続的な探索を考えると、重要です。
抗増殖効果
トリフルオロメチル含有多置換ピリミジン誘導体のさらなる研究により、PC-3、MGC-803、MCF-7、およびHGC-27などのさまざまなヒト腫瘍細胞株に対して、中程度の抗増殖活性が明らかになりました 。一部の化合物は、陽性対照である5-フルオロウラシルよりも優れた活性を示しており、新しい抗腫瘍薬の開発におけるリード化合物としての可能性を示しています。
分子ドッキングと創薬
この化合物の誘導体は、分子ドッキング研究で使用されており、生物学的標的との相互作用を予測しています。 たとえば、特定の誘導体は、創薬におけるさらなる研究開発に貴重な、ユビキチン特異的プロテアーゼ7(USP7)の疎水性ポケットにうまく組み込まれる可能性を示しています .
農業への応用
トリフルオロメチルピリミジン誘導体などの窒素含有複素環化合物のユニークな生物学的構造は、新しい農薬の開発において注目されています。 これらの化合物は、高い標的特異性と優れた環境適合性により、植物成長調節剤やその他の農業用途に適した候補となっています .
FDA承認薬の開発
トリフルオロメチル基を持つ化合物は、FDAによってさまざまな治療法のために承認されています。 たとえば、同様のトリフルオロメチルピリミジン構造を持つソラフェニブは、進行性肝細胞癌の治療のために「迅速承認」の指定を受けています 。これは、このような化合物の臨床的重要性和治療可能性を強調しています。
特性
IUPAC Name |
4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-6-5-9(17-10)18-8-3-1-7(15)2-4-8/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAWJNQDGFKVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385879.png)
![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)
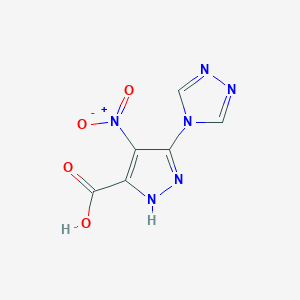
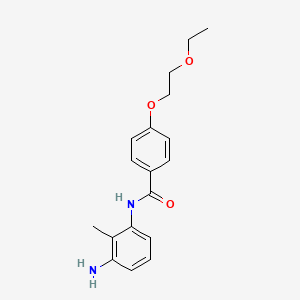
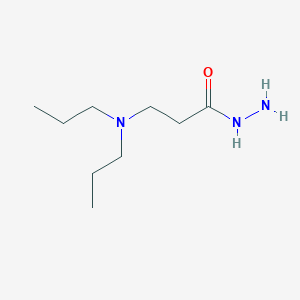
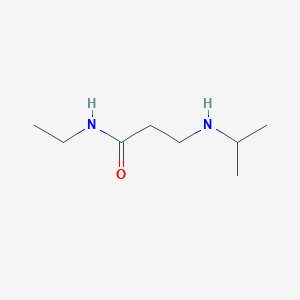
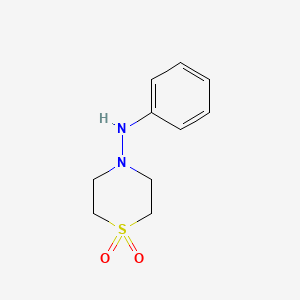


![N1-[2-(Diethylamino)ethyl]-1,3-propanediamine](/img/structure/B1385895.png)


![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde](/img/structure/B1385899.png)
